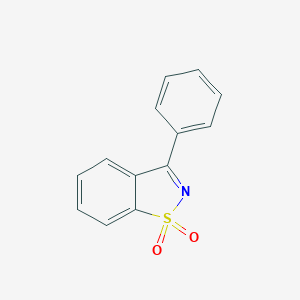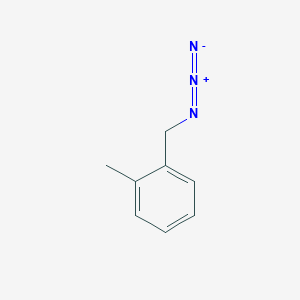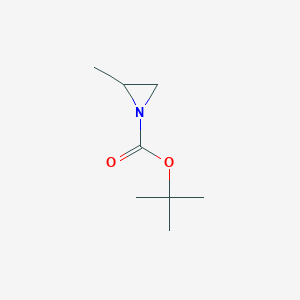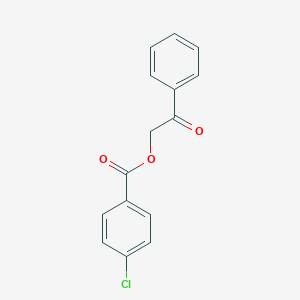
3-Phenyl-1,2-benzisothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,2-benzisothiazole 1,1-dioxide (PBIT) is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. PBIT is a derivative of benzisothiazole and is known for its unique chemical and physical properties.
Aplicaciones Científicas De Investigación
3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been studied for its potential applications in the development of organic semiconductors and light-emitting diodes. In organic synthesis, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been used as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the activity of various kinases and phosphatases, which play important roles in cell signaling and regulation. Additionally, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the activity of various proteases, which play important roles in the degradation of proteins.
Efectos Bioquímicos Y Fisiológicos
3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Phenyl-1,2-benzisothiazole 1,1-dioxide has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide also has several limitations, including its limited solubility in aqueous solutions and its tendency to form aggregates in solution.
Direcciones Futuras
There are several potential future directions for the study of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its potential applications in materials science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide and its biochemical and physiological effects.
Métodos De Síntesis
3-Phenyl-1,2-benzisothiazole 1,1-dioxide can be synthesized through a variety of methods, including the reaction of benzisothiazole with phenyl isocyanate, or the reaction of benzisothiazole with phenyl isothiocyanate. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the product is purified through methods such as recrystallization or column chromatography.
Propiedades
Número CAS |
53440-57-6 |
|---|---|
Nombre del producto |
3-Phenyl-1,2-benzisothiazole 1,1-dioxide |
Fórmula molecular |
C13H9NO2S |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
3-phenyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C13H9NO2S/c15-17(16)12-9-5-4-8-11(12)13(14-17)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
YPLQGVAADBDXSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Solubilidad |
34.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)



